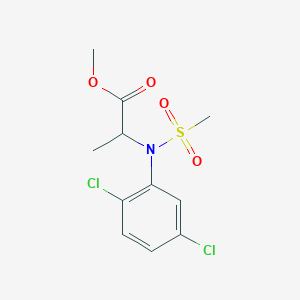
Methyl N-(2,5-dichlorophenyl)-N-(methylsulfonyl)alaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(2,5-dichlorophenyl)-N-(methylsulfonyl)alaninate, also known as MDMA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MDMA is a derivative of the amphetamine family and has been shown to have unique biochemical and physiological effects that make it a promising candidate for the treatment of various mental health disorders.
Aplicaciones Científicas De Investigación
Metabolite Interaction and Enzyme Induction
Methylsulfonyl metabolites derived from m-dichlorobenzene, similar in structure to Methyl N-(2,5-dichlorophenyl)-N-(methylsulfonyl)alaninate, play a significant role in inducing heme metabolic enzymes in rat liver. Studies have shown that these metabolites contribute to the induction of ALA synthetase activity due to the presence of dichlorophenyl methyl sulfones, highlighting their potential in biochemical pathways and enzymatic reactions (Kato et al., 1986) (Kato et al., 1988).
Synthesis and Biological Activity
Synthesis techniques involving compounds with structural similarities to Methyl N-(2,5-dichlorophenyl)-N-(methylsulfonyl)alaninate have been developed to produce novel derivatives with potential biological activities. For instance, N-phenylpyrazolyl aryl methanones derivatives containing the arylthio/sulfinyl/sulfonyl group have been synthesized, exhibiting favorable herbicidal and insecticidal activities, indicating the potential of these compounds in agricultural and pest control applications (Wang et al., 2015).
Propiedades
IUPAC Name |
methyl 2-(2,5-dichloro-N-methylsulfonylanilino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO4S/c1-7(11(15)18-2)14(19(3,16)17)10-6-8(12)4-5-9(10)13/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKUYGLEXZUULE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N(C1=C(C=CC(=C1)Cl)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N-(2,5-dichlorophenyl)-N-(methylsulfonyl)alaninate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

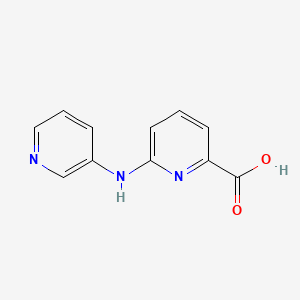
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2563614.png)
![ethyl 4-({[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B2563615.png)
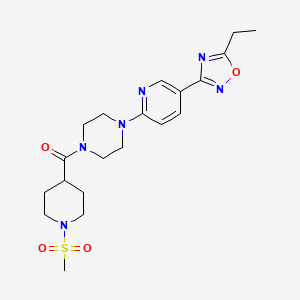
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2563622.png)
methanone](/img/structure/B2563625.png)
![Tert-butyl 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-1-carboxylate](/img/structure/B2563626.png)
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2563627.png)
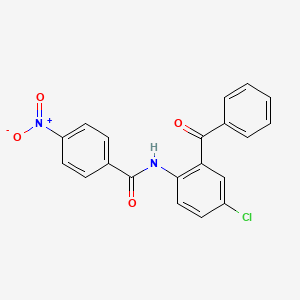
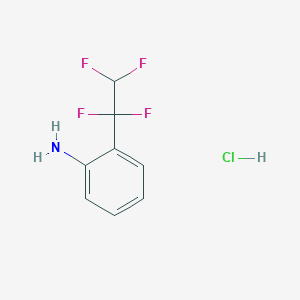
![2-Bromospiro[3.3]heptane](/img/structure/B2563632.png)
![3-[(2-ethoxyethoxy)methyl]-2-methyl-N-(prop-2-yn-1-yl)aniline](/img/structure/B2563633.png)
![N-Methyl-N-[(1-methyl-4,5,6,7-tetrahydrobenzimidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2563634.png)
![1-methyl-1H-benzo[d]imidazol-5-yl 5-phenylisoxazole-3-carboxylate](/img/structure/B2563636.png)